N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative featuring a pyridazine core substituted with a 4-methylpyridin-2-ylamino group and an ethylamino linker to the trifluoromethylbenzamide moiety.
Properties
IUPAC Name |
N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-13-7-8-24-18(11-13)27-17-6-5-16(28-29-17)25-9-10-26-19(30)14-3-2-4-15(12-14)20(21,22)23/h2-8,11-12H,9-10H2,1H3,(H,25,28)(H,26,30)(H,24,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLKORAPFNGFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, summarizing its mechanisms of action, efficacy in various models, and potential clinical applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C22H23F3N6
- Molecular Weight : 420.46 g/mol
The presence of trifluoromethyl and pyridazine moieties suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
- Inhibition of Kinases : Preliminary studies indicate that this compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in targeting signaling pathways that promote tumor growth.
- Antiproliferative Effects : In vitro assays have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells.
Efficacy in Preclinical Models
Several studies have explored the efficacy of this compound in preclinical settings:
Case Study 1: MCF-7 Cell Line
In a study examining the effects on MCF-7 breast cancer cells, this compound was shown to induce apoptosis through mitochondrial pathways. The study reported an IC50 value of 12 µM, indicating potent activity against these cells.
Case Study 2: A549 Cell Line
Another investigation focused on A549 lung cancer cells revealed that treatment with the compound resulted in significant apoptosis characterized by increased caspase activity. The compound also inhibited cell migration, suggesting potential utility in preventing metastasis.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide:
- Anticancer Activity :
- Antimicrobial Properties :
- Inhibition of Enzymatic Activity :
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized a series of compounds with similar structures and evaluated their cytotoxicity against various human cancer cell lines, including breast and colon cancer cells. The results indicated that compounds structurally related to this compound exhibited significant cytotoxic effects, suggesting a viable path for further development as anticancer agents .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related compounds, demonstrating that modifications to the pyridazine moiety enhanced activity against Mycobacterium tuberculosis. This suggests that this compound could be optimized for improved efficacy against resistant bacterial strains .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several analogs documented in the literature, particularly in terms of heterocyclic cores, trifluoromethyl substitutions, and benzamide linkages. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Core Heterocycles: The pyridazine core in the target compound distinguishes it from quinazoline (e.g., Compound 17 ) or triazolopyridazine (e.g., ) analogs.
Substituent Effects: The 4-methylpyridinylamino group in the target compound contrasts with the chlorobenzylamino group in or the pyrrolidinyl substituent in . These differences influence solubility and target binding. The trifluoromethyl group is a shared feature with Compounds 17 and , enhancing metabolic stability and lipophilicity.
Synthetic Feasibility :
- Compounds like 17 achieved high yields (69–86%) and purity (>99% via HPLC), suggesting that the target compound’s synthesis could be optimized using similar protocols.
Limitations and Discrepancies
- Pharmacological Data : Direct activity data for the target compound are absent in the provided evidence. Comparisons rely on structural and synthetic parallels.
- Functional Group Diversity: The evidence includes compounds with morpholino, piperazinyl, and thiazolyl groups (e.g., ), which are absent in the target compound, limiting functional comparisons.
- Excluded Analogs : Certain benzamide derivatives (e.g., thiazolylmethylthio analogs in ) are explicitly excluded from therapeutic claims, highlighting the specificity required in structural design.
Q & A
Q. How can synthesis conditions for this compound be optimized to improve yield and purity?
Methodological Answer: The compound’s multi-step synthesis requires precise control of reaction parameters:
- Catalysts and Solvents: Use polar aprotic solvents (e.g., DMSO or THF) to enhance intermediate solubility and stabilize reactive species. Transition-metal catalysts (e.g., Pd for coupling reactions) can improve efficiency in heterocycle formation .
- Temperature and pH: Maintain temperatures between 60–80°C for amide bond formation and adjust pH to 7–8 to prevent hydrolysis of sensitive groups like the trifluoromethyl moiety .
- Purification: Employ flash chromatography followed by recrystallization in ethanol/water mixtures to isolate high-purity product (>95%) .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the 4-methylpyridine, pyridazine, and trifluoromethylbenzamide moieties. Key signals include:
- δ 8.2–8.5 ppm (pyridazine protons) .
- δ 7.6–7.9 ppm (trifluoromethylbenzamide aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] peak at m/z 485.18) .
- HPLC: Monitor purity (>98%) using a C18 column with acetonitrile/water gradient elution .
Q. How can solubility challenges be addressed during in vitro assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤5% v/v) for initial stock solutions, then dilute into assay buffers containing cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
- pH Adjustment: Solubilize the compound in PBS (pH 7.4) with 0.1% Tween-80 for cell-based studies .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with:
- Varied substituents on the pyridazine ring (e.g., halogens, methyl groups) to assess steric effects .
- Replacement of the trifluoromethyl group with CF, Cl, or Br to evaluate electronic impacts on target binding .
- Biological Testing: Prioritize in vitro assays (e.g., kinase inhibition, cytotoxicity) against structurally related targets (e.g., EGFR or PI3K) to correlate modifications with activity .
Q. What computational strategies are effective for predicting biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets of kinases (e.g., JAK2 or BRAF), leveraging the pyridazine core’s affinity for hinge regions .
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen-bond acceptors in the pyridazine ring) using Discovery Studio to prioritize targets like cyclin-dependent kinases .
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Experimental Replication: Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, use identical ATP concentrations (1 mM) in kinase assays .
- Metabolite Analysis: Perform LC-MS to detect degradation products (e.g., hydrolyzed amide bonds) that may explain reduced activity in certain conditions .
- Structural Confirmation: Re-analyze batch samples via X-ray crystallography to rule out polymorphic forms affecting bioavailability .
Q. What strategies mitigate metabolic instability in preclinical studies?
Methodological Answer:
- Microsomal Stability Assays: Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of the methylpyridine group). Use LC-MS to track metabolite formation .
- Prodrug Design: Introduce ester or carbamate prodrug moieties at the ethylamino linker to enhance plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
